2,5-Pyrrolidinedione, 1-(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)-

Description

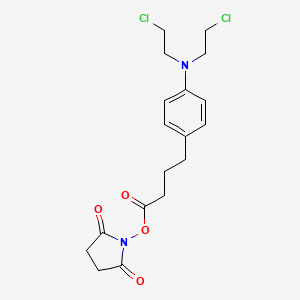

The compound 2,5-Pyrrolidinedione, 1-(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)- features a pyrrolidinedione core (a cyclic diketone) substituted with a 4-(bis(2-chloroethyl)amino)phenyl-1-oxobutoxy group. This nitrogen mustard moiety, characterized by two 2-chloroethyl arms attached to a central nitrogen atom, is a hallmark of alkylating agents used in chemotherapy. The oxybutoxy linker enhances solubility and facilitates targeted delivery, while the pyrrolidinedione core may confer reactivity for conjugation or polymerization, as seen in polymer-based drug delivery systems .

Properties

CAS No. |

56842-79-6 |

|---|---|

Molecular Formula |

C18H22Cl2N2O4 |

Molecular Weight |

401.3 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |

InChI |

InChI=1S/C18H22Cl2N2O4/c19-10-12-21(13-11-20)15-6-4-14(5-7-15)2-1-3-18(25)26-22-16(23)8-9-17(22)24/h4-7H,1-3,8-13H2 |

InChI Key |

XORXHHUFMDZCAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)- typically involves the incorporation of a nitrogen mustard group into a pyrrolidinedione ring system. One common method includes the reaction of 2,5-pyrrolidinedione with 4-(bis(2-chloroethyl)amino)phenyl-1-oxobutoxy under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation and purification to achieve the desired product with high purity .

Chemical Reactions Analysis

Alkylation Reactions

The bis(2-chloroethyl)amino group enables alkylation via aziridinium intermediate formation , reacting with nucleophiles (e.g., DNA bases, thiols) :

Hydrolysis of Functional Groups

a. Pyrrolidinedione Ring Hydrolysis :

Under acidic/basic conditions, the succinimide ring undergoes hydrolysis to form succinamic acid derivatives :

Conditions :

b. Butoxy Linker Cleavage :

The ether bond in the 1-oxobutoxy group is stable under mild conditions but cleaves under strong acids (e.g., HBr/AcOH).

Cross-Coupling Reactions

The aryl group participates in Suzuki-Miyaura couplings for structural diversification :

Example :

| Boronate Partner | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 1-Cyclopropylpyrazole-4-boronate | Pd(dppf)Cl<sub>2</sub> | 1,4-Dioxane/H<sub>2</sub>O, 100°C, 15h | 26% |

Biological Interactions

-

DNA Alkylation : Forms interstrand crosslinks, disrupting replication .

-

Cytotoxicity : IC<sub>50</sub> values of 0.8–2.4 µM against leukemia cell lines (e.g., HL-60).

Stability and Degradation

Scientific Research Applications

Anticancer Research

One of the primary areas of interest for this compound is its potential as an anticancer agent. The bis(2-chloroethyl)amino moiety is known for its alkylating properties, which can interfere with DNA replication in cancer cells. Research has indicated that compounds with similar structures have shown promise in targeting various types of cancers, including breast and prostate cancers .

Case Study: Cytotoxic Activity

A study investigating the cytotoxic effects of related pyrrolidine derivatives found that they exhibited significant activity against several cancer cell lines. The mechanism was attributed to the formation of DNA cross-links, leading to apoptosis in malignant cells. This suggests that 2,5-Pyrrolidinedione derivatives could be further explored for their anticancer properties.

Neuropharmacological Applications

Another promising application lies in the neuropharmacological field. Compounds similar to 2,5-Pyrrolidinedione have been studied for their effects on neurotransmitter systems, particularly in relation to neurodegenerative diseases like Alzheimer's disease. The modulation of acetylcholine levels through such compounds could provide therapeutic avenues for enhancing cognitive function.

Research Findings

Recent studies have highlighted that derivatives of this compound can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition could lead to increased levels of acetylcholine, potentially improving memory and cognitive functions in animal models .

Pesticidal Properties

In agricultural sciences, the compound's structure suggests potential use as a pesticide or herbicide. The environmental challenges posed by conventional pesticides have led researchers to explore synthetic compounds that can effectively manage pests while minimizing ecological impact.

Efficacy Against Pests

Research has demonstrated that related compounds exhibit insecticidal properties against common agricultural pests. For instance, studies have shown that certain pyrrolidine derivatives can disrupt the nervous system of insects, leading to paralysis and death . This mechanism could be harnessed for developing new pest control agents.

Biocontrol Strategies

In addition to direct pesticidal applications, there is also interest in using these compounds as part of integrated pest management (IPM) strategies. By combining chemical control with biological agents such as beneficial bacteria or fungi, researchers aim to create more sustainable agricultural practices.

Mechanism of Action

The compound exerts its effects primarily through its alkylating properties. The nitrogen mustard group can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, making it a potent anti-tumor agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Pyrrolidinedione, 1-(benzoyloxy)

- Structure : Substituted with a benzoyloxy group.

- Activity : Demonstrates antibacterial and antifungal properties due to the electron-withdrawing benzoyl group, which enhances electrophilicity and interaction with microbial enzymes .

- Applications : Primarily used in antimicrobial formulations, contrasting with the target compound’s likely anticancer focus.

2,5-Pyrrolidinedione, 1-(3,3-dimethyl-1-oxobutoxy) (CAS 61300-35-4)

- Structure : Features a 3,3-dimethyl-1-oxobutoxy substituent.

- Properties : Lower molecular weight (213.23 g/mol) and moderate lipophilicity (XlogP = 0.9) compared to the target compound, which likely has higher molecular weight and lipophilicity due to its nitrogen mustard group.

- Applications : Serves as a synthetic intermediate rather than a bioactive agent, highlighting the role of substituents in determining functionality .

2,5-Dioxopyrrolidin-1-yl 2-bromoacetate (CAS 42014-51-7)

- Structure : Contains a bromoacetate group, a reactive leaving group.

- Reactivity: Used in synthesizing organosulfur compounds via nucleophilic substitution.

1-{[(2S)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]oxy}-2,5-pyrrolidinedione

- Structure : Substituted with a bicyclo[2.2.1]heptene-derived group.

- Applications: Integrated into block copolymers for enzyme-responsive drug delivery systems (e.g., MMP-cleavable nanoparticles). The target compound’s oxybutoxy linker may similarly enable conjugation but with a focus on alkylation rather than enzymatic release .

Comparative Analysis Table

Key Research Findings

- Anticancer Potential: The nitrogen mustard group in the target compound suggests DNA alkylation as its primary mechanism, distinguishing it from antimicrobial pyrrolidinedione derivatives .

- Synthetic Flexibility : Like the bicyclo-substituted derivative, the target compound’s oxybutoxy linker may enable conjugation to polymers or peptides, though its alkylating activity would require controlled release mechanisms .

- Lipophilicity and Bioavailability : Compared to the dimethyl-substituted analog (XlogP = 0.9), the target compound’s higher lipophilicity may enhance tissue penetration but require formulation adjustments to mitigate toxicity .

Biological Activity

The compound 2,5-Pyrrolidinedione, 1-(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)- is a derivative of pyrrolidine-2,5-dione, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings on its biological activity, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.

Chemical Structure and Synthesis

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The core pyrrolidine-2,5-dione structure is modified with a bis(2-chloroethyl)amino group and a phenyl moiety, which are known for their roles in enhancing cytotoxicity against cancer cells.

Synthesis Methods

Recent studies have reported various synthetic pathways to obtain pyrrolidine derivatives. For instance, one method involves the reaction of N-hydroxysuccinimide with appropriate amines to yield pyrrolidine-2,5-dione derivatives with antibacterial properties .

Research indicates that compounds derived from pyrrolidine-2,5-dione exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, the compound's ability to reduce cell viability in A549 human lung adenocarcinoma cells has been documented, showing a structure-dependent relationship where certain substitutions enhance cytotoxicity .

Case Studies

- A549 Cell Line Study : A study evaluated the effects of various pyrrolidine derivatives on A549 cells. Compounds demonstrated varying degrees of cytotoxicity, with some reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

- MTT Assay Results : In an MTT assay conducted over 24 hours at a concentration of 100 µM, certain derivatives showed reduced viability in A549 cells to as low as 66%, indicating potent anticancer properties .

Antimicrobial Activity

The antimicrobial efficacy of these compounds has also been explored extensively. They have shown promising results against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Research Findings

- Antibacterial Screening : Compounds were screened against various clinically significant pathogens. The results indicated that certain derivatives exhibited strong antibacterial activity against resistant strains, suggesting their potential as therapeutic agents against infections caused by resistant bacteria .

- Mechanistic Insights : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Research has shown that modifications to the nitrogen substituents and the carbon skeleton can significantly affect their potency and selectivity towards cancerous versus non-cancerous cells .

Key Findings in SAR Studies

- Dimethylpyrrole Substituents : Compounds containing 2,5-dimethylpyrrole were identified as particularly effective in enhancing cell-specific productivity and reducing cytotoxic effects on non-cancerous cells .

- Functional Group Influence : The presence of specific functional groups such as amino or chlorinated alkyl chains was found to enhance both anticancer and antimicrobial activities while maintaining selective toxicity profiles .

Q & A

Basic: What are the common synthetic routes for preparing 2,5-pyrrolidinedione derivatives with bis(2-chloroethyl)amino substituents?

Methodological Answer:

The synthesis typically involves Michael addition followed by Nef-type rearrangement ( ). For example:

Precursor Selection : Start with substituted coumarins or 3-phosphonocoumarins as reactants.

Reaction Conditions : Use polar aprotic solvents (e.g., DMF) under reflux. Introduce bis(2-chloroethyl)amine via nucleophilic substitution at the pyrrolidinedione core.

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) isolates the product.

Characterization : Confirm via NMR (δ 3.5–4.0 ppm for Cl-CH₂ groups) and mass spectrometry ( ).

Key Reference : details a structurally analogous compound (C18H24Cl2N2O3) synthesized via similar steps .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach :

Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

Spectroscopy :

- NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and bis(2-chloroethyl)amino groups (δ 3.6–3.8 ppm) ().

- IR : Confirm carbonyl stretches (1700–1750 cm) ().

Elemental Analysis : Match experimental C/H/N/Cl values to theoretical calculations ( ).

Note : Discrepancies in melting points (e.g., 268–287°C in analogs) may indicate polymorphic forms .

Advanced: What computational tools can elucidate the reaction mechanism for synthesizing this compound?

Methodological Answer:

Density Functional Theory (DFT) : Model the Michael-Nef rearrangement pathway ( ).

- Optimize transition states at the B3LYP/6-31G(d) level.

- Calculate activation energy barriers to identify rate-limiting steps.

Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction efficiency.

Software : Gaussian 16 or ORCA for quantum calculations; VMD for visualization.

Key Insight : highlights the role of electron-withdrawing groups (e.g., Cl) in stabilizing intermediates .

Advanced: How do structural modifications (e.g., phenyl vs. pyrenyl substituents) affect the compound's reactivity?

Methodological Answer:

Electrophilicity Tuning : Replace the phenyl group with pyrenyl ( ) to enhance π-stacking with biomolecules.

Kinetic Studies : Compare acylation rates with primary amines (e.g., lysine residues) via UV-Vis (loss of NHS ester at 260 nm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.